molecular formula C11H21ClN2O B1448753 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride CAS No. 2205415-30-9

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride

Cat. No.: B1448753
CAS No.: 2205415-30-9
M. Wt: 232.75 g/mol
InChI Key: XILGTEBQCGRLBG-UHFFFAOYSA-N
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Description

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride is a chemical compound with the molecular formula C11H21ClN2O. It is a derivative of 4-Aminomethylcyclohexanecarboxylic acid, which is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride typically involves the reaction of 4-Aminomethylcyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines .

Scientific Research Applications

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride include:

  • 4-Aminomethylcyclohexanecarboxylic acid
  • 4-(Aminomethyl)benzoic acid
  • Tranexamic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a cyclopropylamide group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(aminomethyl)-N-cyclopropylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h8-10H,1-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILGTEBQCGRLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride
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4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride
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4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride
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4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride

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